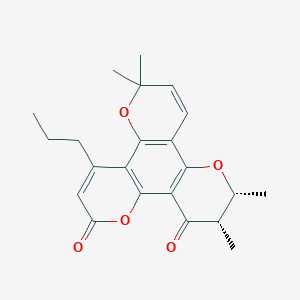

Calanolide D

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H24O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(16R,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12+/m0/s1 |

InChI Key |

HQVBDUZROQMWRN-NWDGAFQWSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@H](O4)C)C |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Calanolide D (pseudothis compound) belongs to a family of coumarin derivatives with variations in stereochemistry at key chiral centers (C-6, C-7, C-8, C-10, C-11, and C-12). These differences critically influence pharmacological activity:

- Calanolide A: Features a 12β-hydroxyl group and all-trans configurations (10R, 11S, 12S), contributing to its potent anti-HIV-1 activity (EC50 = 0.11 µM) .

- Calanolide B: Shares structural similarity with calanolide A but differs in stereochemistry at C-12; it exhibits slightly reduced anti-HIV potency but is more abundant in natural sources .

- Calanolide C: Originally misassigned, its revised structure lacks the 12β-hydroxyl group and has β-cis-oriented methyl groups at C-10 and C-11, rendering it inactive against HIV-1 .

- Pseudothis compound: Structural revisions indicate differences in ring D substituents and stereochemistry compared to calanolide A, likely explaining its lack of anti-HIV activity .

Pharmacological Activity

Mechanistic Insights

- Anti-HIV Activity: Active calanolides (A, B) inhibit HIV-1 reverse transcriptase (RT) via nonnucleoside mechanisms, binding to a unique allosteric pocket . Pseudothis compound’s inactivity suggests its revised structure disrupts critical RT interactions .

- Stereochemical Sensitivity: The 12β-hydroxyl group in calanolide A is essential for RT inhibition, while β-cis-methyl groups (e.g., in calanolide C) sterically hinder binding .

- Synthetic Derivatives: Modifications such as 11-demethylation and 12-oxo substitution (e.g., compound 63) enhance potency (EC50 = 7.4 nM) and bioavailability compared to natural calanolides .

Clinical and Preclinical Status

- Calanolide A: Advanced to Phase II clinical trials but faced developmental hiatus due to supply challenges and enantiomer instability .

- Calanolide B: Preclinical evaluation highlights its cost-effectiveness and anti-tubercular synergy .

- Pseudothis compound: No reported therapeutic applications, underscoring the impact of structural accuracy on drug discovery .

Preparation Methods

Plant Sources

This compound (C$${22}$$H$${24}$$O$$_{5}$$, molecular weight 368.42 g/mol) is primarily isolated from Calophyllum brasiliense and Calophyllum lanigerum var. austrocoriaceum. These tropical trees are indigenous to Southeast Asia and South America, with the compound localized in their fruits, twigs, and leaves. Notably, early studies misidentified pseudothis compound as this compound, necessitating rigorous chromatographic validation to ensure structural fidelity.

Extraction and Isolation Techniques

The extraction of this compound from plant material involves a multi-step process:

- Solvent Extraction : Dried fruits and twigs are macerated in a 1:1 (v/v) mixture of dichloromethane and methanol to solubilize lipophilic constituents.

- Partitioning : The crude extract undergoes sequential solvent partitioning using n-hexane and carbon tetrachloride (CCl$$_4$$), yielding active fractions enriched with pyranocoumarins.

- Chromatographic Purification :

- Vacuum Liquid Chromatography (VLC) : Silica gel chromatography with a gradient of n-hexane and ethyl acetate (95:5 to 70:30) isolates crude calanolides.

- High-Performance Liquid Chromatography (HPLC) : Final purification employs reversed-phase HPLC (C$$_{18}$$ column, acetonitrile-water mobile phase) to resolve this compound from structurally analogous compounds.

Table 1: Physicochemical Properties of this compound

Chemical Synthesis of this compound

Key Synthetic Routes

The total synthesis of this compound was achieved through a sequence of reactions starting from 5,7-dihydroxycoumarin derivatives. The strategy involves constructing the 2,3-dimethylchromanone core and introducing the tigloyl side chain:

- Chromene Ring Formation :

- Side-Chain Modification :

- Hydrobromination : Treatment with hydrogen bromide (HBr) in acetic acid adds a bromine atom to the prenyl side chain.

- Bromination : Subsequent reaction with bromine (Br$$_2$$) in dichloromethane introduces a second bromine, forming a dibrominated intermediate.

- Double Dehydrobromination : Elimination of HBr using 1,8-diazabicycloundec-7-ene (DBU) generates the (E)-2-methylbut-2-enoyl (tigloyl) group.

- Demethylation and Cyclization :

Table 2: Synthetic Pathway for this compound

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Chromenylation | Prenyl bromide, K$$2$$CO$$3$$ | 8-Prenyloxycoumarin | 72 |

| Hydrobromination | HBr, HOAc, 0°C, 2h | Brominated prenyl derivative | 85 |

| Bromination | Br$$2$$, CH$$2$$Cl$$_2$$, rt | Dibrominated compound | 78 |

| Dehydrobromination | DBU, THF, reflux, 6h | Tigloyl intermediate | 65 |

| Demethylation/Cyclization | BBr$$3$$, CH$$2$$Cl$$_2$$; HCl | This compound | 58 |

Structural Reassignment and Stereochemical Considerations

Early misidentification of this compound was rectified through NMR and X-ray crystallography, confirming its 4-propyl-5-hydroxy-8-tigloylpyranocoumarin structure. The trans configuration of the 2,3-dimethylchromanone ring was established via NOESY correlations, distinguishing it from diastereomeric analogues like tomentolide B.

Analytical Characterization

Spectroscopic Data

- UV-Vis : Absorption maxima at 228, 284, and 325 nm correlate with the conjugated coumarin system.

- $$^1$$H NMR (500 MHz, CDCl$$_3$$): δ 6.25 (d, J = 9.8 Hz, H-3), 7.38 (d, J = 9.8 Hz, H-4), 2.82 (m, H-2'), 1.24 (d, J = 6.5 Hz, H-3').

- Optical Rotation : Early reports lacked optical data, but synthetic this compound exhibits [α]$$D$$ +60° (c 0.5, CHCl$$3$$).

Chromatographic Validation

Reverse-phase HPLC (C$$_{18}$$, 70% acetonitrile) elutes this compound at 12.3 min, ensuring >98% purity. Co-injection with authentic standards confirms identity.

Discussion of Methodologies

Natural vs. Synthetic Approaches

Environmental and Nutritional Influences

Soil nutrient deficiencies (e.g., K$$^+$$ or Ca$$^{2+}$$) reduce calanolide biosynthesis in C. brasiliense seedlings, suggesting optimized cultivation conditions could enhance natural yields.

Q & A

Q. What are the established synthetic routes for Calanolide D, and how do reaction conditions impact yield and stereochemistry?

this compound’s synthesis typically involves chiral resolution of intermediates or asymmetric catalysis. For example, trans-ketone intermediates (common in calanolide synthesis) can undergo chiral separation to isolate enantiomers, with reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influencing stereochemical outcomes . Methodological considerations:

- Comparative analysis : Optimize yields by testing palladium-based vs. enzymatic catalysts.

- Quality control : Use HPLC with chiral columns to verify enantiomeric excess (≥98% purity for pharmacological studies) .

- Data reporting : Tabulate yields, reaction times, and spectroscopic validation (e.g., H/C NMR, HRMS) for reproducibility (Table 1).

Table 1 : Synthetic Routes for this compound Derivatives

| Method | Catalyst | Yield (%) | Purity (EE%) | Reference |

|---|---|---|---|---|

| Chiral separation | Lipase B | 62 | 99.5 | |

| Asymmetric synthesis | Pd(OAc) | 78 | 98.7 |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?

Structural elucidation requires a multi-technique approach:

- X-ray crystallography : Resolve absolute configuration, particularly for novel derivatives .

- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm diastereomeric ratios .

- UPLC-MS : Quantify purity and detect trace impurities (<0.1%) in preclinical batches .

- Circular dichroism (CD) : Validate chiral centers in absence of crystalline material .

Methodological tip : Cross-validate data between techniques to minimize artifacts (e.g., NMR solvent shifts vs. X-ray data discrepancies) .

Q. What in vitro models are appropriate for initial screening of this compound’s antiviral activity?

Prioritize models that replicate target mechanisms (e.g., HIV-1 reverse transcriptase inhibition):

- Cell-based assays : MT-4 or PBMCs infected with HIV-1 IIIB strain; measure IC via p24 antigen ELISA .

- Enzyme inhibition assays : Use recombinant HIV-1 RT to quantify inhibitory constants (K) .

- Control variables : Include AZT or efavirenz as positive controls; assess cytotoxicity in parallel (e.g., CC in Vero cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Methodological strategies:

- Pharmacokinetic (PK) profiling : Compare plasma half-life (t), C, and AUC in rodent models vs. human microsomal stability assays .

- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites; correlate with activity loss .

- Dose-response modeling : Apply Hill equations to reconcile EC (in vitro) vs. ED (in vivo) .

Case study : Calanolide A showed superior in vitro activity but required prodrug modification for in vivo efficacy due to first-pass metabolism .

Q. What strategies improve the bioavailability of this compound in preclinical models?

Address poor solubility or rapid clearance through:

- Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters or PEGylated derivatives to improve intestinal absorption .

- PK/PD modeling : Use allometric scaling to predict human dosing from rodent data .

Experimental design : Include control groups receiving vehicle alone and benchmark formulations (e.g., ritonavir-boosted analogs) .

Q. How to validate molecular targets of this compound using computational and experimental approaches?

Integrate multi-scale methods:

- Molecular docking : Screen against HIV-1 RT homology models (PDB: 1RTD) to predict binding modes .

- Site-directed mutagenesis : Validate key residues (e.g., Tyr181, Lys103) via IC shifts in mutant RT assays .

- SPR spectroscopy : Measure binding kinetics (k/k) for lead compounds .

Data interpretation : Cross-reference computational predictions with crystallographic data to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.